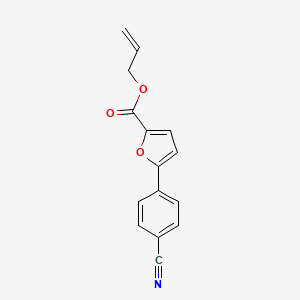

Allyl 5-(4-cyanophenyl)furan-2-carboxylate

Description

Allyl 5-(4-cyanophenyl)furan-2-carboxylate is a furan-based ester derivative featuring an allyl ester group at the C2 position of the furan ring and a 4-cyanophenyl substituent at the C5 position.

Properties

Molecular Formula |

C15H11NO3 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

prop-2-enyl 5-(4-cyanophenyl)furan-2-carboxylate |

InChI |

InChI=1S/C15H11NO3/c1-2-9-18-15(17)14-8-7-13(19-14)12-5-3-11(10-16)4-6-12/h2-8H,1,9H2 |

InChI Key |

BHPZRDOCXMSXKP-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1=CC=C(O1)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 5-(4-cyanophenyl)furan-2-carboxylate typically involves the esterification of 5-(4-cyanophenyl)furan-2-carboxylic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Allyl 5-(4-cyanophenyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The cyanophenyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

Oxidation: Formation of allyl epoxide or allyl aldehyde.

Reduction: Formation of 5-(4-aminophenyl)furan-2-carboxylate.

Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

Allyl 5-(4-cyanophenyl)furan-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.

Mechanism of Action

The mechanism of action of Allyl 5-(4-cyanophenyl)furan-2-carboxylate involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between Allyl 5-(4-cyanophenyl)furan-2-carboxylate and related compounds:

*Calculated based on molecular formulae.

Key Observations:

Ester Group Influence: Allyl esters (e.g., this compound) are bulkier and more reactive than methyl esters due to the allyl group's unsaturated bond, which may enhance pharmacokinetic properties or enable further chemical modifications . Methyl esters (e.g., Methyl 5-(4-cyanophenyl)furan-2-carboxylate) are simpler to synthesize and crystallize, making them preferred intermediates for hydrazide derivatives .

Substituent Effects at C5 Position: Electron-withdrawing groups (e.g., -CN, -NO₂, -SO₂NH₂) enhance intermolecular interactions (e.g., π-π stacking) and bioactivity. For example, the 3-sulfamoylphenyl substituent in 5-(3-sulfamoylphenyl)furan-2-carboxylate contributes to its high inhibitory potency against Mab-SaS .

Biological Activity

Allyl 5-(4-cyanophenyl)furan-2-carboxylate is an organic compound that has garnered interest due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an allyl group , a furan ring , and a cyanophenyl substituent . Its molecular formula is , and it is recognized for its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The structural features allow for various interactions with biological targets, which are crucial for its activity.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains. The mechanism may involve the inhibition of specific enzymes critical for bacterial survival, disrupting their metabolic processes.

- Anticancer Properties : Studies suggest that the compound can induce apoptosis in cancer cells. It may interact with cellular proteins through π-π stacking interactions facilitated by the furan ring, which can disrupt normal cellular functions and promote cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The cyanophenyl group may inhibit enzyme activity, leading to altered metabolic pathways in target cells.

- Cellular Interactions : The furan ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting protein function and stability.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects by damaging cellular components.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Antimicrobial Effects : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticancer Research : In vitro studies revealed that this compound reduced the viability of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis. Flow cytometry analysis confirmed increased apoptotic cell populations upon treatment with the compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 5-(4-cyanophenyl)furan-2-carboxylate | Methyl ester instead of allyl ester | Moderate antimicrobial activity |

| Ethyl 5-(4-cyanophenyl)furan-2-carboxylate | Ethyl ester instead of allyl ester | Lower anticancer efficacy |

| Propyl 5-(4-cyanophenyl)furan-2-carboxylate | Propyl ester instead of allyl ester | Minimal biological activity |

The unique allyl group in this compound enhances its reactivity and biological effectiveness compared to its methyl, ethyl, or propyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.